molecular formula C10H18IN3O2Si B13924188 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxamide

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13924188
M. Wt: 367.26 g/mol
InChI Key: PXEHFTMTLULJPH-UHFFFAOYSA-N
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Description

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an iodine atom, a trimethylsilyl group, and a carboxamide group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the iodination of a pyrazole precursor followed by the introduction of the trimethylsilyl group and the carboxamide functionality. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
  • 3-Iodo-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
  • 2-Iodo-1-methyl-1H-imidazole

Uniqueness

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom and the trimethylsilyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H18IN3O2Si

Molecular Weight

367.26 g/mol

IUPAC Name

3-iodo-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H18IN3O2Si/c1-17(2,3)5-4-16-7-14-6-8(10(12)15)9(11)13-14/h6H,4-5,7H2,1-3H3,(H2,12,15)

InChI Key

PXEHFTMTLULJPH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C(=N1)I)C(=O)N

Origin of Product

United States

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